
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol is an organic compound characterized by the presence of trifluoromethyl and pyridine moieties. This compound is notable for its unique chemical properties, which are largely attributed to the presence of fluorine atoms. Fluorine’s high electronegativity and small atomic radius contribute to the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another approach involves assembling the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on direct fluorination methods or building-block methods, depending on the desired target compound. The demand for trifluoromethylpyridine derivatives has been steadily increasing, driven by their applications in agrochemicals and pharmaceuticals .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can yield trifluoroacetic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with fluorine atoms to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluorinating agents like sulfur tetrafluoride or diethylaminosulfur trifluoride are often used.
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid, various alcohol derivatives, and fluorinated compounds with enhanced stability and reactivity .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Integral in the synthesis of pharmaceutical compounds with improved efficacy and stability.
Industry: Utilized in the production of agrochemicals and functional materials
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. The fluorine atoms enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(6-(trifluoromethyl)pyridin-2-yl)ethanol
- 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Uniqueness
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanol stands out due to its specific trifluoromethyl and pyridine structure, which imparts unique chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H5F6NO |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-1-4(2-15-3-5)6(16)8(12,13)14/h1-3,6,16H |
InChI-Schlüssel |
LCFVUOKCRSCERH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)


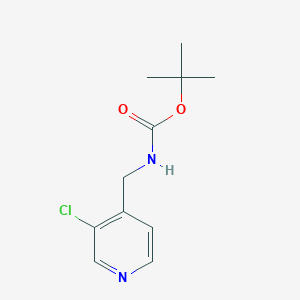

![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
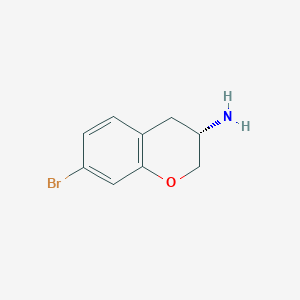


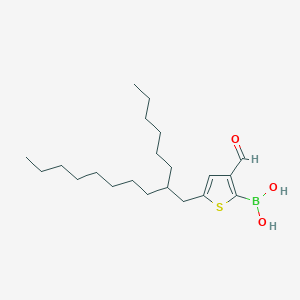
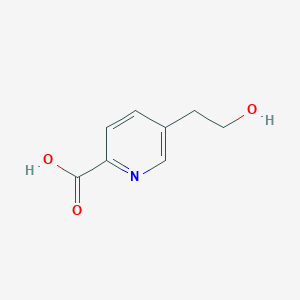
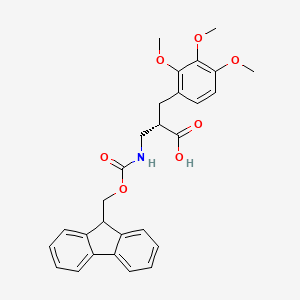
![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
